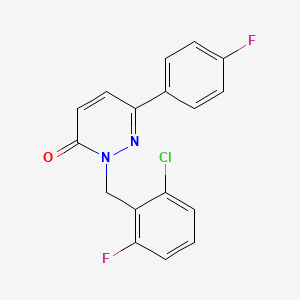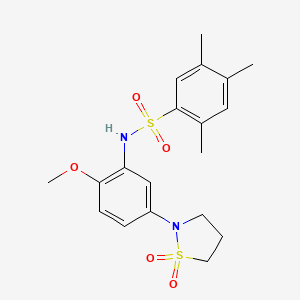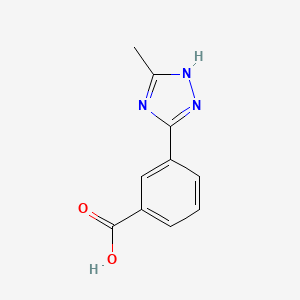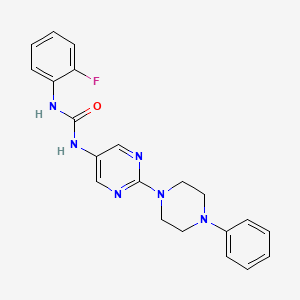![molecular formula C9H12OS B2802120 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol CAS No. 30439-31-7](/img/structure/B2802120.png)
1-[2-(Methylsulfanyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H12OS . It is also known as "(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol" .
Molecular Structure Analysis
The molecular structure of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” consists of a phenyl ring attached to an ethan-1-ol group via a methylsulfanyl group . The InChI code for this compound is "1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” include a molecular weight of 168.26 . The compound is stored at room temperature and is typically in liquid form .Scientific Research Applications
NMR Spectroscopy in Chiral Esters Synthesis
A study identified the prochiral H S and H R of the N-(4-nitrophenylsulfonyl)-L-phenylalanyl ester of 2-phenyl, 2-p-methylphenyl- and 2-m-methoxyphenyl-ethan-1-ol through 1 H NMR spectrum differentiation using ytterbium d-3-heptafluorobutyrylcamphorate as a shift reagent. This research highlights the application of 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives in analyzing the stereochemical aspects of chiral molecules in organic synthesis (Coxon, Cambridge, & Nam, 2004).
Nonlinear Optical (NLO) Properties
Another significant application is in the field of material science, particularly in investigating the third-order nonlinear optical (NLO) properties of molecules. A study on 4-methylsulfanyl chalcone derivatives using picosecond pulses revealed their potential in nonlinear optical applications due to their substantial NLO properties, suggesting their use in developing materials for photonic devices (D’silva, Podagatlapalli, Rao Soma, & Dharmaprakash, 2012).
Synthetic Chemistry
In synthetic chemistry, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives serve as intermediates in complex reactions. For instance, they are involved in cascade radical reactions for forming new classes of compounds like thiochromeno[2,3-b]indoles through radical annulations, showcasing their role in innovative synthetic routes for creating heterocyclic compounds with potential pharmaceutical applications (Benati, Calestani, Leardini, Minozzi, Nanni, Spagnolo, Strazzari, & Zanardi, 2003).
Electroluminescent Materials
The compounds derived from 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol also find applications in electroluminescent materials. A study demonstrated the synthesis and characterization of PtAg2 acetylide complexes with meso- and rac-tetraphosphine, which show high phosphorescent quantum yields making them excellent candidates for organic light-emitting diodes (OLEDs). This research indicates the potential of such derivatives in enhancing the efficiency and color range of OLEDs (Shu, Wang, Zhang, & Chen, 2017).
Catalysis
Furthermore, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives play a role in catalysis, where they are used as intermediates or catalysts in various chemical transformations. For example, a method for preparing (Z)-2-methylene-1-sulfonylindolin-3-ols via silver acetate catalyzed hydroamination showcases the utility of these compounds in synthesizing heterocyclic rings, contributing to the field of catalytic synthetic chemistry (Susanti, Koh, Kusuma, Kothandaraman, & Chan, 2012).
properties
IUPAC Name |
1-(2-methylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCROKDRHBEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)
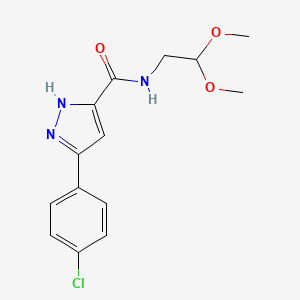
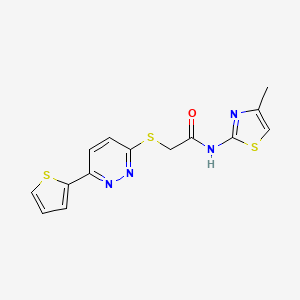
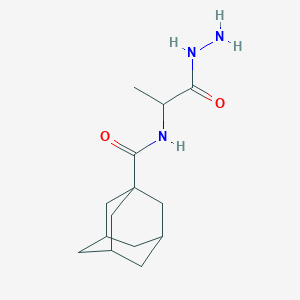
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)


